molecular formula C13H16N2O2 B2656838 ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate CAS No. 1444823-04-4

ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate

Cat. No.: B2656838
CAS No.: 1444823-04-4
M. Wt: 232.283
InChI Key: PZLFBXCMJWAGSF-UHFFFAOYSA-N
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Description

Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, an ethyl ester, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-methyl-3-nitroaniline with propargyl bromide to form the corresponding propargylated aniline derivative. This intermediate is then subjected to reduction conditions to convert the nitro group to an amino group. Finally, the amino group is reacted with ethyl chloroformate to yield the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the carbamate or phenyl ring.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate: Similar in structure but with different substituents on the phenyl ring.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    Propyl N-{2-methyl-3-[(prop-2-yn-1-yl)amino]phenyl}carbamate: Similar but with a propyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl N-[2-methyl-3-(prop-2-ynylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-9-14-11-7-6-8-12(10(11)3)15-13(16)17-5-2/h1,6-8,14H,5,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLFBXCMJWAGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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